Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate
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Overview
Description
Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyrimidine ring and multiple phosphate groups, making it a valuable molecule in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate typically involves the phosphorylation of cytidine derivatives. The process includes the following steps:
Phosphorylation of Cytidine: Cytidine is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Hydrolysis: The intermediate product is then hydrolyzed to form the desired phosphate ester.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Nucleophiles like amines or alcohols, basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, which can be further utilized in biochemical assays and pharmaceutical formulations.
Scientific Research Applications
Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleoside analogs.
Biology: Plays a crucial role in studying cellular processes involving phosphorylation and signal transduction.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleotide metabolism.
Industry: Utilized in the production of diagnostic kits and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes involved in phosphorylation processes. It acts as a substrate or inhibitor for kinases and phosphatases, thereby modulating various biochemical pathways. The molecular targets include enzymes like adenosine kinase and cytidine monophosphate kinase, which are crucial for nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-triphosphate disodium salt: Similar in structure but with an additional phosphate group.
Adenosine 3’,5’-cyclic monophosphate sodium salt: Contains a cyclic phosphate group, differing in its biochemical role.
Guanosine 3’,5’-cyclic monophosphate sodium salt: Another cyclic nucleotide with distinct signaling functions.
Uniqueness
Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions. Its multiple phosphate groups make it a versatile molecule for studying phosphorylation and signal transduction pathways.
Properties
IUPAC Name |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVCNMFYVEBIB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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